molecular formula C19H23N5 B1683068 1-(2,4-dimethylphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 393845-24-4

1-(2,4-dimethylphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B1683068
M. Wt: 321.4 g/mol
InChI Key: CLQVVBPDAXJGBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VU0080241 is a positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4).

Scientific Research Applications

Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold

Pyrazolo[1,5-a]pyrimidine scaffold, closely related to the chemical structure of interest, is a privileged heterocycle in drug discovery. It serves as a building block for developing drug-like candidates exhibiting a broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists. Synthetic strategies and significant biological properties, along with structure-activity relationship (SAR) studies, are crucial for medicinal chemists in developing potential drug candidates (Cherukupalli et al., 2017).

Hybrid Catalysts in Pyranopyrimidine Synthesis

The pyranopyrimidine core, another structure similar to our compound of interest, is essential for medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. The application of hybrid catalysts for the synthesis of pyranopyrimidine scaffolds, including organocatalysts, metal catalysts, and green solvents, demonstrates the versatility and broad applicability of these compounds in drug development (Parmar et al., 2023).

Dipeptidyl Peptidase IV Inhibitors

Dipeptidyl peptidase IV (DPP IV) inhibitors, which may include structures resembling the compound , have been identified as significant in treating type 2 diabetes mellitus (T2DM). The pursuit for new DPP IV inhibitors is intense, indicating the potential medicinal applications of compounds within this chemical class (Mendieta et al., 2011).

Optoelectronic Materials from Quinazolines and Pyrimidines

Quinazoline and pyrimidine derivatives, which are structurally related to the compound of interest, have significant applications in electronic devices due to their luminescent properties. Incorporating these heterocyclic fragments into π-extended conjugated systems creates novel optoelectronic materials, highlighting the diverse scientific applications beyond medicinal uses (Lipunova et al., 2018).

Pyrimidine Appended Optical Sensors

Pyrimidine derivatives are utilized as optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable for sensing applications in addition to their biological and medicinal significance (Jindal & Kaur, 2021).

properties

IUPAC Name

1-(2,4-dimethylphenyl)-4-(3-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5/c1-13-6-7-17(15(3)9-13)24-19-16(10-22-24)18(20-12-21-19)23-8-4-5-14(2)11-23/h6-7,9-10,12,14H,4-5,8,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQVVBPDAXJGBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC=NC3=C2C=NN3C4=C(C=C(C=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-dimethylphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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